molecular formula C9H11BrN2O3 B2790916 (Z)-3-bromo-5-ethoxy-N',4-dihydroxybenzene-1-carboximidamide CAS No. 926232-21-5

(Z)-3-bromo-5-ethoxy-N',4-dihydroxybenzene-1-carboximidamide

Cat. No.: B2790916
CAS No.: 926232-21-5
M. Wt: 275.102
InChI Key: LZBCWYUQVTUPCT-UHFFFAOYSA-N
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Description

(Z)-3-bromo-5-ethoxy-N’,4-dihydroxybenzene-1-carboximidamide is an organic compound with a complex structure that includes bromine, ethoxy, and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-bromo-5-ethoxy-N’,4-dihydroxybenzene-1-carboximidamide typically involves multiple steps. One common method starts with the bromination of 5-ethoxy-1,3-dihydroxybenzene, followed by the introduction of the carboximidamide group. The reaction conditions often require the use of bromine or a brominating agent, and the reactions are typically carried out under controlled temperatures to ensure the desired stereochemistry (Z-configuration).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and specific solvents can also play a crucial role in the industrial synthesis of (Z)-3-bromo-5-ethoxy-N’,4-dihydroxybenzene-1-carboximidamide.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-bromo-5-ethoxy-N’,4-dihydroxybenzene-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

(Z)-3-bromo-5-ethoxy-N’,4-dihydroxybenzene-1-carboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (Z)-3-bromo-5-ethoxy-N’,4-dihydroxybenzene-1-carboximidamide exerts its effects involves its interaction with specific molecular targets. The hydroxy groups can form hydrogen bonds with enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-bromo-5-ethoxy-N’,4-dihydroxybenzene-1-carboximidamide: The E-isomer of the compound, which has different stereochemistry.

    3-bromo-5-ethoxy-N’,4-dihydroxybenzene-1-carboximidamide: Without the Z-configuration, this compound may have different reactivity and biological activity.

    3-bromo-5-ethoxybenzene-1-carboximidamide: Lacks the hydroxy groups, which can significantly alter its chemical properties and applications.

Uniqueness

The uniqueness of (Z)-3-bromo-5-ethoxy-N’,4-dihydroxybenzene-1-carboximidamide lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and hydroxy groups allows for a wide range of chemical modifications and interactions with biological targets.

Properties

IUPAC Name

3-bromo-5-ethoxy-N',4-dihydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O3/c1-2-15-7-4-5(9(11)12-14)3-6(10)8(7)13/h3-4,13-14H,2H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBCWYUQVTUPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=NO)N)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C(=N/O)/N)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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